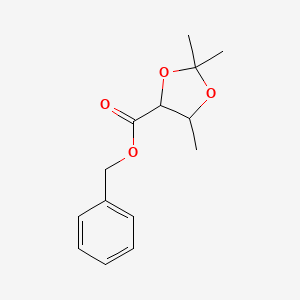
Benzyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate: is an organic compound with the molecular formula C14H18O4 . It is a derivative of 1,3-dioxolane, a five-membered ring containing two oxygen atoms. The compound is characterized by the presence of a benzyl group and three methyl groups attached to the dioxolane ring, along with a carboxylate ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate typically involves the reaction of 2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with a dehydrating agent to facilitate esterification .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to form alcohol derivatives, especially at the ester functional group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol, 2,2,5-trimethyl-1,3-dioxolane-4-methanol.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
Chemistry: Benzyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies .
Biology and Medicine: Its structural features make it a candidate for drug development targeting specific biological pathways .
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of Benzyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The dioxolane ring and benzyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
2,4,5-Trimethyl-1,3-dioxolane: A similar compound with three methyl groups on the dioxolane ring but without the benzyl and carboxylate groups.
Benzyl 2,2,4-trimethyl-1,3-dioxolane-4-carboxylate: A structural isomer with different methyl group positions.
2-Benzyl-2,4,5-trimethyl-1,3-dioxolane: Another derivative with a different substitution pattern on the dioxolane ring.
Uniqueness: Benzyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C14H18O4 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
benzyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate |
InChI |
InChI=1S/C14H18O4/c1-10-12(18-14(2,3)17-10)13(15)16-9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3 |
InChI Key |
WMCJGFZBKNHHNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC(O1)(C)C)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















